molecular formula C2H6O6S2 B031147 1,2-Ethanedisulfonic acid CAS No. 110-04-3

1,2-Ethanedisulfonic acid

Cat. No. B031147
Key on ui cas rn: 110-04-3
M. Wt: 190.2 g/mol
InChI Key: AFAXGSQYZLGZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108907B1

Procedure details

It has been found that ethionic acid can also be used to neutralize the sodium taurinate to yield taurine and sodium ethionate. After the separation of taurine, sodium ethionate is combined with equimolar ethionic acid and then treated with calcium oxide/calcium hydroxide to obtain sodium vinyl sulfate. In this variation of the cyclic process, sulfuric acid is eliminated from the process and production cost is further reduced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium taurinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8])([OH:4])(=[O:3])=[O:2].[CH2:11]([NH2:17])[CH2:12][S:13]([O-:16])(=[O:15])=[O:14].[Na+:18]>>[NH2:17][CH2:11][CH2:12][S:13]([OH:16])(=[O:15])=[O:14].[S:1]([CH2:5][CH2:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[Na+:18].[Na+:18] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)CCS(=O)(=O)O
Step Two
Name
sodium taurinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CS(=O)(=O)[O-])N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCS(=O)(=O)O
Name
Type
product
Smiles
S(=O)(=O)([O-])CCS(=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09108907B1

Procedure details

It has been found that ethionic acid can also be used to neutralize the sodium taurinate to yield taurine and sodium ethionate. After the separation of taurine, sodium ethionate is combined with equimolar ethionic acid and then treated with calcium oxide/calcium hydroxide to obtain sodium vinyl sulfate. In this variation of the cyclic process, sulfuric acid is eliminated from the process and production cost is further reduced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium taurinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
taurine
Name
sodium ethionate

Identifiers

REACTION_CXSMILES
[S:1]([CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8])([OH:4])(=[O:3])=[O:2].[CH2:11]([NH2:17])[CH2:12][S:13]([O-:16])(=[O:15])=[O:14].[Na+:18]>>[NH2:17][CH2:11][CH2:12][S:13]([OH:16])(=[O:15])=[O:14].[S:1]([CH2:5][CH2:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[Na+:18].[Na+:18] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)CCS(=O)(=O)O
Step Two
Name
sodium taurinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CS(=O)(=O)[O-])N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
taurine
Type
product
Smiles
NCCS(=O)(=O)O
Name
sodium ethionate
Type
product
Smiles
S(=O)(=O)([O-])CCS(=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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